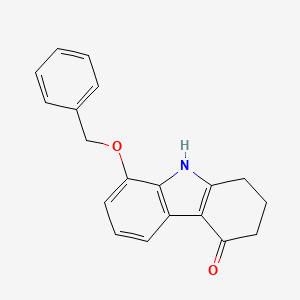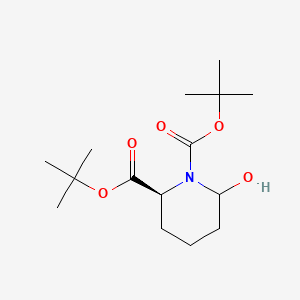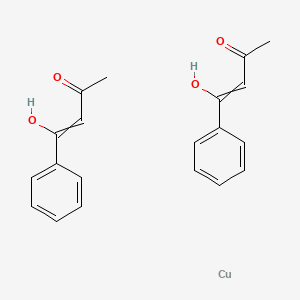
Copper;4-hydroxy-4-phenylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one is an organocopper compound that features a copper atom coordinated to a (Z)-4-hydroxy-4-phenylbut-3-en-2-one ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one typically involves the reaction of copper salts with (Z)-4-hydroxy-4-phenylbut-3-en-2-one under controlled conditions. One common method is to dissolve copper(II) acetate in a suitable solvent, such as ethanol, and then add (Z)-4-hydroxy-4-phenylbut-3-en-2-one to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one may involve large-scale batch or continuous processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can participate in reduction reactions, where the copper center is reduced.
Substitution: Ligand exchange reactions can occur, where the (Z)-4-hydroxy-4-phenylbut-3-en-2-one ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used. These reactions are often performed under inert atmospheres to prevent oxidation.
Substitution: Ligand exchange reactions may involve the use of other ligands such as phosphines or amines. These reactions are usually conducted in organic solvents at ambient or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) species. Substitution reactions result in the formation of new copper-ligand complexes.
Applications De Recherche Scientifique
Copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including coupling reactions and oxidation-reduction processes.
Biology: The compound’s potential as an antimicrobial agent is being explored due to its ability to generate reactive oxygen species.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, leveraging its ability to induce oxidative stress in cancer cells.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanocomposites, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one exerts its effects involves several pathways:
Generation of Reactive Oxygen Species (ROS): The copper center can catalyze the production of ROS, which can damage cellular components such as DNA, proteins, and lipids.
Interaction with Biomolecules: The compound can bind to and modify biomolecules, disrupting their normal function.
Induction of Oxidative Stress: By generating ROS, the compound can induce oxidative stress in cells, leading to cell death, particularly in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) acetate: A simple copper salt used in various chemical reactions.
Copper(II) sulfate: Another common copper salt with applications in agriculture and industry.
Copper(I) chloride: A copper(I) compound used in organic synthesis and catalysis.
Uniqueness
Copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and biological applications compared to other copper compounds.
Propriétés
Formule moléculaire |
C20H20CuO4 |
|---|---|
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
copper;4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3; |
Clé InChI |
UXOQYPBHIRRXKP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=C(C1=CC=CC=C1)O.CC(=O)C=C(C1=CC=CC=C1)O.[Cu] |
Description physique |
Blue-green solid; [Gelest MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


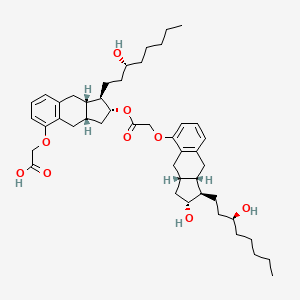
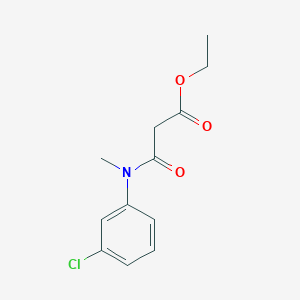
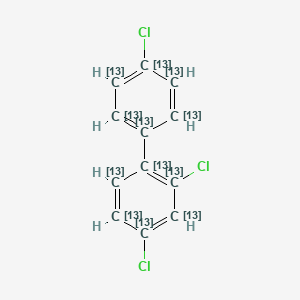
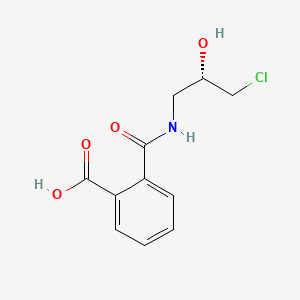
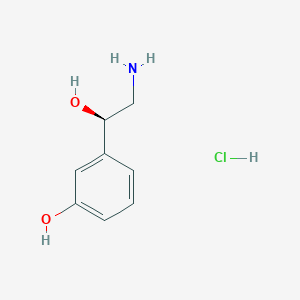
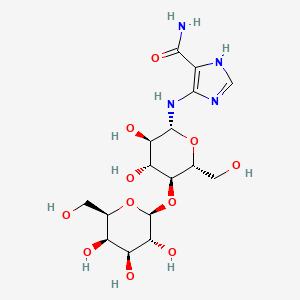
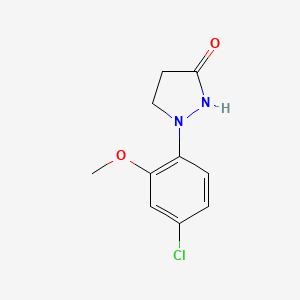

![Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B13850039.png)
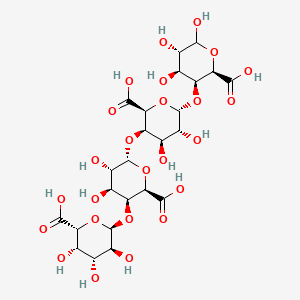
![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate](/img/structure/B13850045.png)
![(2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid](/img/structure/B13850052.png)
